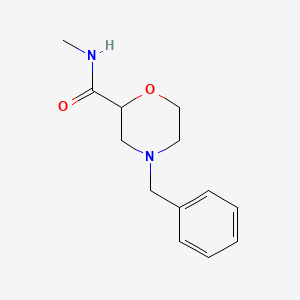

4-benzyl-N-methylmorpholine-2-carboxamide

Overview

Description

4-benzyl-N-methylmorpholine-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide and similar compounds often involves complex chemical reactions . For instance, one study describes a metal- and additive-free visible light-induced [4+2] annulation of two simple linear starting materials, namely acrylamides and 2-benzyl-2-bromocarbonyls .Molecular Structure Analysis

The molecular structure of 4-benzyl-N-methylmorpholine-2-carboxamide is defined by its molecular formula, C13H18N2O2 . This formula indicates that the molecule is composed of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 4-benzyl-N-methylmorpholine-2-carboxamide are complex and can vary depending on the specific conditions and reactants used . For example, one study describes a cascade C (sp 3 )−Br/C (sp 2 )−H bond cleavage, double C−C bond formation, and aromatization sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-benzyl-N-methylmorpholine-2-carboxamide are determined by its molecular structure . For example, its molecular weight is 234.29 g/mol.Scientific Research Applications

Synthesis and Evaluation of Antimicrobial Activity

In a study by Aytemir et al. (2003), 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were synthesized, exhibiting antimicrobial activities. The derivatives showed significant activity against Staphylococcus aureus, Escherichia coli, and various fungi (Aytemir, Erol, Hider, & Özalp, 2003).

Antibacterial Evaluation of Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides

Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Synthesis and Antiviral Activity in HIV-integrase Inhibition

Boros et al. (2009) disclosed the structure-activity relationships of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors. These compounds showed potent antiviral activity in cellular assays, crucial for enzyme inhibition (Boros et al., 2009).

Carboxamides in Cancer Treatment

PARP Inhibitor for Cancer Treatment

Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors. One of these, ABT-888, showed promise in human phase I clinical trials for cancer treatment (Penning et al., 2009).

Fluorinated 3-Benzyl-5-Indolecarboxamides in Cancer Research

Jacobs et al. (1994) explored a series of fluorinated 3-benzyl-5-indolecarboxamides, identifying ZENECA ZD 3523 for clinical evaluation. This compound showed potent activity as a leulotriene receptor antagonist and promises in cancer research (Jacobs et al., 1994).

Other Applications of Carboxamide Derivatives

Synthesis and Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. The analogues showed promising in vivo activities and were less active in models predictive of extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Carboxamide Derivatives in Stem Cell Research

Ries et al. (2013) efficiently synthesized N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a small molecule known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts (Ries, Granitzka, Stalke, & Ducho, 2013).

Future Directions

The future directions for research on 4-benzyl-N-methylmorpholine-2-carboxamide could include further studies on its synthesis, mechanism of action, and potential applications . For example, one study suggests that new synthetic strategies could lead to the development of more efficient and environmentally friendly methods for producing this and similar compounds .

properties

IUPAC Name |

4-benzyl-N-methylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNALSHTYAZAZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233448 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-methylmorpholine-2-carboxamide | |

CAS RN |

135072-16-1 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

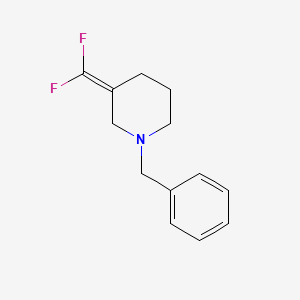

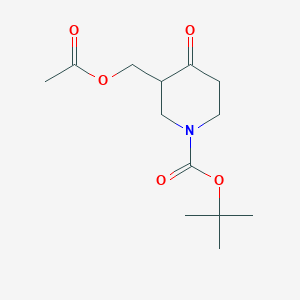

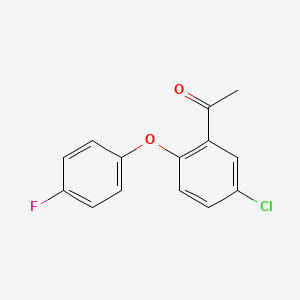

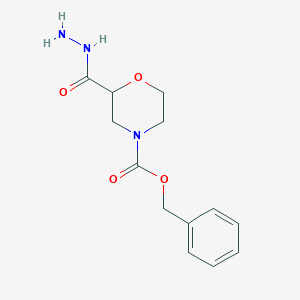

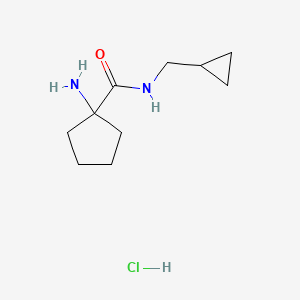

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)